[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine
Overview
Description
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine: is a versatile chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.245 g/mol . This compound is primarily used in scientific research due to its unique structure, which allows for diverse applications, including drug synthesis and material fabrication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine typically involves the reaction of 6-hydroxypyridine-3-carbaldehyde with pent-4-yn-1-ol in the presence of a base to form the intermediate 6-(pent-4-ynyloxy)pyridine-3-carbaldehyde. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: The compound is utilized in the fabrication of advanced materials and nanotechnology
Mechanism of Action
The mechanism by which [6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine: shares structural similarities with other pyridine derivatives such as 6-(ethoxy)pyridin-3-ylmethylamine and 6-(prop-2-ynyloxy)pyridin-3-ylmethylamine .
Uniqueness
What sets this compound apart is its unique pent-4-ynyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific molecular interactions and properties .
Properties
IUPAC Name |
(6-pent-4-ynoxypyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-6-5-10(8-12)9-13-11/h1,5-6,9H,3-4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULQBNGWWGYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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